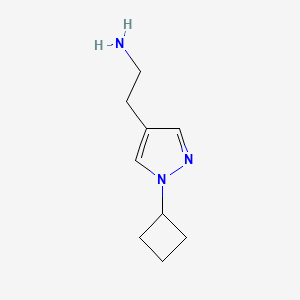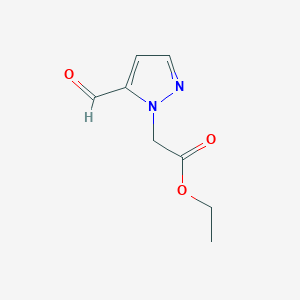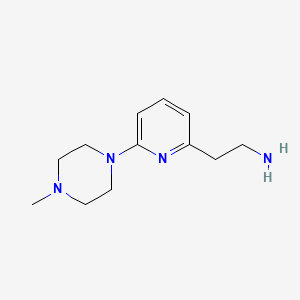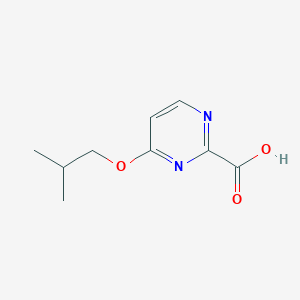
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine is a complex organic compound featuring a tetrahydropyran ring, a pyrazole ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using Raney nickel as a catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling of the Rings: The tetrahydropyran and pyrazole rings are coupled via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks an electrophilic carbon on the tetrahydropyran ring.
Introduction of the Ethanamine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated amines.
Scientific Research Applications
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)ethanone: Similar in structure but lacks the pyrazole ring.
Tetrahydropyran: Contains the tetrahydropyran ring but lacks the pyrazole and ethanamine groups.
Uniqueness
2-(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to the combination of the tetrahydropyran and pyrazole rings with an ethanamine group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-(oxan-4-yl)-1H-pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c11-4-1-9-7-12-13-10(9)8-2-5-14-6-3-8/h7-8H,1-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAOEIPFYZNRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1470353.png)






